2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene
Overview
Description
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, bromo, fluoro, and nitro groups
Mechanism of Action
- The primary targets of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene include:
- Leukotriene A-4 hydrolase : This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in allergic reactions and asthma. By interacting with this enzyme, the compound may modulate the inflammatory response .
- Mitogen-activated protein kinase 14 (MAPK14) : MAPK14, also known as p38 MAP kinase, participates in cellular stress responses, inflammation, and apoptosis. The compound’s interaction with MAPK14 could impact these processes .
- The affected pathways include:
- Arachidonic acid metabolism : Leukotriene A-4 hydrolase is involved in converting arachidonic acid to leukotriene A-4, which subsequently forms leukotrienes. Inhibition of this pathway could reduce inflammation .
- MAPK signaling : MAPK14 is part of the p38 MAP kinase pathway, which regulates cytokine production, cell survival, and immune responses. Modulating this pathway may impact inflammation and cell fate .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with coactivator-associated arginine methyltransferase 1 (CARM1), an important enzyme involved in the regulation of gene expression . The interaction between this compound and CARM1 results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antiproliferative effects against melanoma cell lines by targeting CARM1 within cells . This interaction leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to CARM1, inhibiting its enzymatic activity and altering gene expression patterns . This inhibition can lead to changes in the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to sustained inhibition of CARM1 and prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of CARM1 with minimal toxic effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its biochemical effects . The distribution of the compound within tissues is influenced by its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is likely to be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(Benzyloxy)-1-bromo-5-fluorobenzene, followed by purification to obtain the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromo or fluoro substituents.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or aldehydes derived from the benzyloxy group.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-bromo-3-nitrobenzene: Lacks the fluoro substituent, which may affect its reactivity and applications.
2-(Benzyloxy)-1-bromo-5-nitrobenzene: Lacks the fluoro substituent, leading to different chemical properties.
2-(Benzyloxy)-1-fluoro-3-nitrobenzene: Lacks the bromo substituent, which may influence its reactivity in substitution reactions.
Uniqueness
2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene is unique due to the combination of bromo, fluoro, and nitro substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-5-fluoro-3-nitro-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO3/c14-11-6-10(15)7-12(16(17)18)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYZLFQUEBXUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.